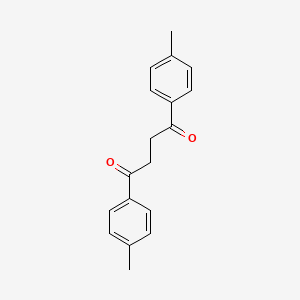
Thiophosphorosohydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophosphorosohydrazine is a chemical compound that contains phosphorus, sulfur, nitrogen, and hydrogen atoms. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
準備方法
Synthetic Routes and Reaction Conditions: Thiophosphorosohydrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with thiophosphoryl chloride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: Thiophosphorosohydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or alkylating agents.
Major Products: The major products formed from these reactions include thiophosphoric acid derivatives, phosphine derivatives, and various substituted this compound compounds.
科学的研究の応用
Thiophosphorosohydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which thiophosphorosohydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
類似化合物との比較
Thiophosphoryl Chloride: Used as a reagent in the synthesis of thiophosphorosohydrazine.
Phosphine Derivatives: Share similar reactivity and applications in chemistry and industry.
Thiophosphoric Acid Derivatives: Formed through oxidation reactions of this compound.
Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions and its potential applications in diverse fields. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
14840-65-4 |
|---|---|
分子式 |
H3N2PS |
分子量 |
94.08 g/mol |
IUPAC名 |
hydrazinylidenephosphinothious acid |
InChI |
InChI=1S/H3N2PS/c1-2-3-4/h1H2,(H,2,4) |
InChIキー |
AIMBVUVCKXEMNW-UHFFFAOYSA-N |
正規SMILES |
NN=PS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


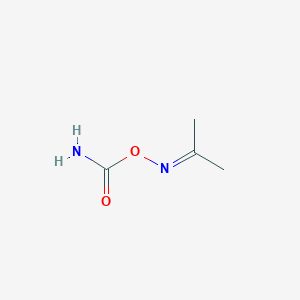
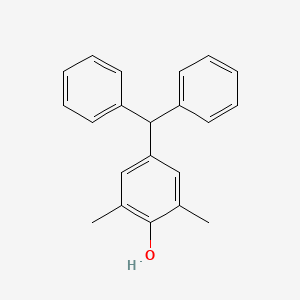
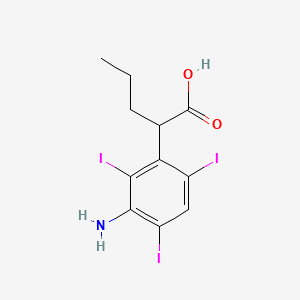
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
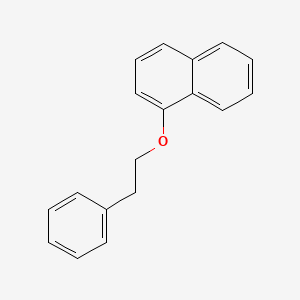




![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)


